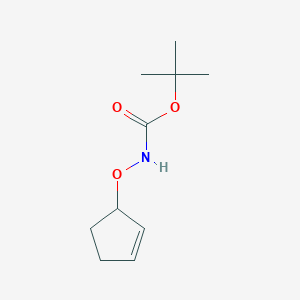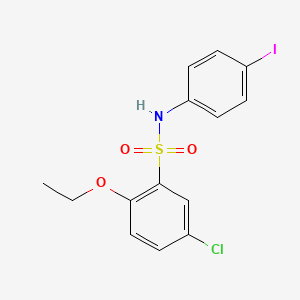![molecular formula C19H16F3N5O4 B2898781 Diethyl 1-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]triazole-4,5-dicarboxylate CAS No. 861210-43-7](/img/structure/B2898781.png)
Diethyl 1-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]triazole-4,5-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 1-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]triazole-4,5-dicarboxylate (DFTPD) is a novel small molecule with a wide range of applications in scientific research. It is a low molecular weight compound with a molecular formula of C17H16F3N5O4 and a molecular weight of 407.3 g/mol. DFTPD has been found to have a variety of biological activities, including anti-inflammatory, anti-cancer, anti-apoptotic, anti-oxidative, and anti-microbial activities. In addition, DFTPD has been found to have potential therapeutic applications in the treatment of various diseases, such as cancer, diabetes, and cardiovascular diseases.
Wissenschaftliche Forschungsanwendungen
Neuroprotective and Anti-neuroinflammatory Agent
This compound has been evaluated for its potential as a neuroprotective and anti-neuroinflammatory agent. The neuroprotective properties are particularly targeted for the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury. The compound’s derivatives have shown promising results in reducing the expression of endoplasmic reticulum chaperone BIP and apoptosis marker cleaved caspase-3 in human neuronal cells . Additionally, it has demonstrated anti-inflammatory properties through the inhibition of nitric oxide and tumor necrosis factor-α production in LPS-stimulated human microglia cells .
Anticancer Activity
Pyrimidine derivatives, including this compound, are known for their anticancer properties. They have been used to modulate myeloid leukemia and breast cancer, among others. The structural diversity of pyrimidine allows for various synthetic approaches to enhance its druglikeness and ADME-Tox properties, making it a valuable scaffold in cancer research .
Antimicrobial and Antifungal Applications
The compound’s framework is conducive to antimicrobial and antifungal activities. Its derivatives can be synthesized to target specific microbial and fungal strains, contributing to the development of new treatments for infectious diseases .
Cardiovascular Therapeutics
Derivatives of this compound have been explored for their cardiovascular benefits. They have been associated with vascular relaxation, particularly in the ocular ciliary artery, and have shown potential as neuroprotective agents for retinal ganglion cells .
Diabetes Management
The compound’s derivatives have been investigated for their role in diabetes management. They have been found to exhibit properties of DPP-IV inhibitors, which are important in the regulation of insulin levels and glucose metabolism .
Anti-inflammatory and Analgesic Properties
Beyond its neuroprotective and anticancer applications, the compound has also been studied for its anti-inflammatory and analgesic effects. These properties make it a candidate for the development of new pain management therapies .
Wirkmechanismus
Target of Action
Similar compounds have been associated with neuroprotection and antileishmanial and antimalarial activities . These compounds may interact with specific enzymes or receptors to exert their effects.
Mode of Action
Similar triazole-pyrimidine compounds have been observed to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway . This suggests that the compound might interact with its targets to modulate these cellular processes.
Biochemical Pathways
The compound may affect several biochemical pathways. For instance, it could potentially inhibit ER stress and the NF-kB inflammatory pathway . In the context of antileishmanial and antimalarial activities, the compound might interfere with the life cycle of the parasites or their interaction with the host .
Pharmacokinetics
The molecular formula of the compound is c19h16f3n5o4 , which suggests that it is a relatively large and complex molecule. This could potentially influence its absorption and distribution within the body.
Result of Action
Similar compounds have shown promising neuroprotective and anti-inflammatory properties , as well as antileishmanial and antimalarial activities . These effects are likely the result of the compound’s interaction with its targets and the subsequent modulation of cellular processes.
Eigenschaften
IUPAC Name |
diethyl 1-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]triazole-4,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N5O4/c1-3-30-16(28)14-15(17(29)31-4-2)27(26-25-14)18-23-12(11-8-6-5-7-9-11)10-13(24-18)19(20,21)22/h5-10H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJMIJFFMHZEXJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=N1)C2=NC(=CC(=N2)C(F)(F)F)C3=CC=CC=C3)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 1-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]triazole-4,5-dicarboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-cyclopropyloxamide](/img/structure/B2898699.png)

![(E)-N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-(3-nitrophenyl)acrylamide hydrochloride](/img/structure/B2898702.png)



![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-phenoxypropanamide](/img/structure/B2898708.png)
![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2898709.png)



![1-(3,4-dimethylphenyl)-N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2898718.png)
![(2-Methylimidazo[1,2-a]pyridin-3-yl)-(2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)methanone](/img/structure/B2898719.png)
![4-[(E)-2-(2-chlorophenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2898720.png)